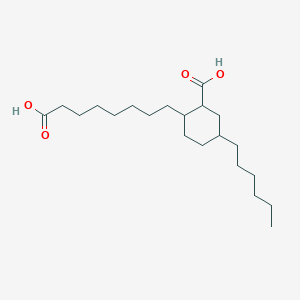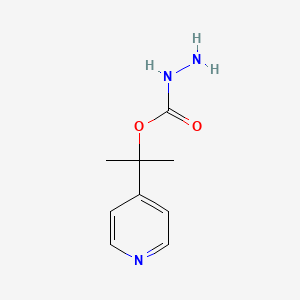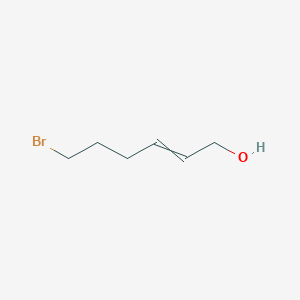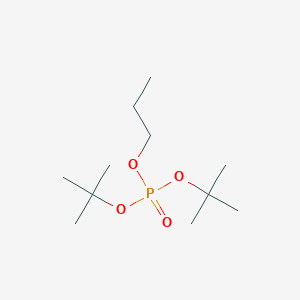
Di-tert-butyl propyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl propyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups and a propyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl propyl phosphate typically involves the reaction of phosphorus oxychloride with tert-butyl alcohol and propyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
POCl3+2(CH3)3COH+CH3CH2CH2OH→(CH3)3CO2P(O)OCH2CH3CH2+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The tert-butyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of di-tert-butyl phosphate and propyl phosphate.
Reduction: Formation of di-tert-butyl phosphite and propyl phosphite.
Substitution: Formation of various alkyl or aryl phosphates depending on the substituents used.
Scientific Research Applications
Di-tert-butyl propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for enhancing bioavailability.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which di-tert-butyl propyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring the phosphate group to nucleophilic sites on proteins, nucleic acids, or other biomolecules. This can lead to changes in the activity or function of the target molecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Di-tert-butyl phosphate: Similar structure but lacks the propyl group.
Di-tert-butyl phosphite: Contains a phosphite group instead of a phosphate group.
Propyl phosphate: Lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl propyl phosphate is unique due to the presence of both tert-butyl and propyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound with specific reactivity and applications that differ from its analogs.
Properties
CAS No. |
68695-41-0 |
|---|---|
Molecular Formula |
C11H25O4P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ditert-butyl propyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-8-9-13-16(12,14-10(2,3)4)15-11(5,6)7/h8-9H2,1-7H3 |
InChI Key |
JPOWGXXMYZKDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
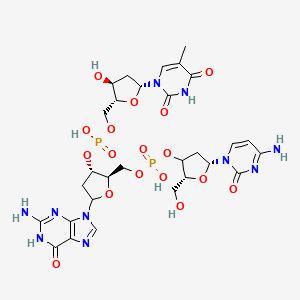
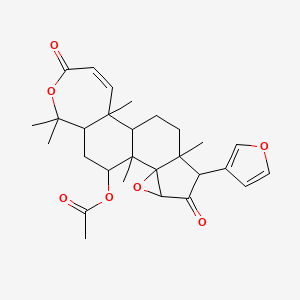

![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
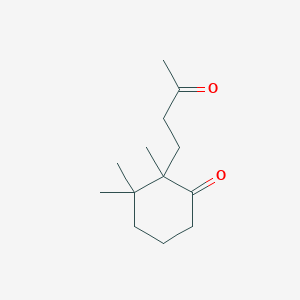
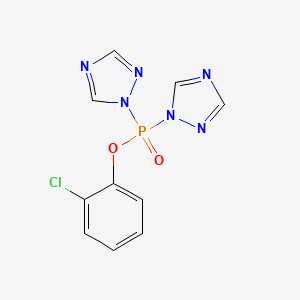
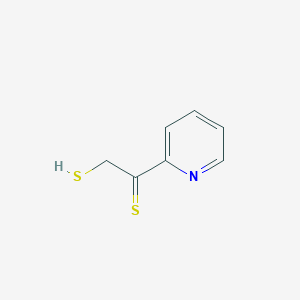
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

